2-Acetoxy-3-deacetoxycaesaldekarin E
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis and structural characterization of triorganotin(IV) complexes demonstrate the intricate processes involved in creating specific molecular structures through reactions like trans-O2SnC3 trigonal bipyramidal configuration formation (Baul et al., 2002). Additionally, the highly stereoselective synthesis of 2-acetoxy-1,3(E)-alkadienes via Rh(I)-catalyzed isomerization highlights the precision required in chemical synthesis (Zhang, Fu, & Ma, 2011).
Molecular Structure Analysis
The molecular structure of compounds is critical in understanding their chemical behavior. For instance, the crystal structure analysis provides insights into how molecules interact and the configuration they adopt in solid states, influencing their reactivity and properties (Haasbroek, Oliver, & Carpy, 1998).
Chemical Reactions and Properties
Chemical reactions involving 2-Acetoxy-3-deacetoxycaesaldekarin E could be akin to the decarboxylative acetoxylation processes, which highlight the transformation capabilities of acetoxy groups in organic molecules, adding functional groups through specific reactions (Senaweera, Cartwright, & Tunge, 2019).
Physical Properties Analysis
Understanding the physical properties of a compound like 2-Acetoxy-3-deacetoxycaesaldekarin E involves examining its crystalline structure, solubility, melting point, and more, similar to the study on the crystal structure of yeast acetohydroxyacid synthase which is crucial for its role in enzyme inhibition and pharmaceutical applications (Pang, Duggleby, & Guddat, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for chemical modifications, are essential for understanding the full scope of 2-Acetoxy-3-deacetoxycaesaldekarin E's applications and interactions. For example, the synthesis and properties of 2-acetylthiamin pyrophosphate reveal the complexity and specificity of chemical interactions at the molecular level (Gruys, Halkides, & Frey, 1987).
Scientific Research Applications
Antimalarial Activity : The extract of Caesalpinia crista seeds, which contains 2-Acetoxy-3-deacetoxycaesaldekarin E among other compounds, has shown promising antimalarial activity. These compounds exhibited significant inhibitory effects on Plasmodium falciparum growth in vitro (Linn et al., 2005).
Chemical Analysis and Isolation : The compound has been isolated and identified as part of the study of Caesalpinia crista from Myanmar. This research contributes to the understanding of the chemical composition of this plant species (Kalauni et al., 2004).
Study of Cassane-Type Furanoditerpenes : Further research into the chemical constituents of Caesalpinia crista from Myanmar identified 2-Acetoxy-3-deacetoxycaesaldekarin E among other compounds. These studies are crucial for understanding the unique chemical structures and potential biological activities of these compounds (Kalauni et al., 2005).
Transformation Studies : Research on the acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc into aromatic derivatives includes the study of 2-Acetoxy-3-deacetoxycaesaldekarin E. These transformation studies are significant for understanding the chemical behavior and potential applications of these compounds (Liu et al., 2021).
properties
IUPAC Name |
[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETPRYGDJQBBEF-HIGZBPRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-3-deacetoxycaesaldekarin E |
Citations
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